N-benzyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-BENZYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety, a benzothiophene ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran and benzothiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures, known for their antimicrobial and anticancer activities.
Benzothiophene derivatives: Compounds with benzothiophene rings, often explored for their electronic and optical properties.
Acetamido derivatives: Compounds containing acetamido groups, widely studied for their biological activities.
Uniqueness
N-BENZYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of benzofuran, benzothiophene, and acetamido moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H26N2O3S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H26N2O3S/c1-17-11-12-22-21(13-17)19(16-32-22)14-24(30)29-27-25(20-9-5-6-10-23(20)33-27)26(31)28-15-18-7-3-2-4-8-18/h2-4,7-8,11-13,16H,5-6,9-10,14-15H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
SRAMYFBBMISDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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